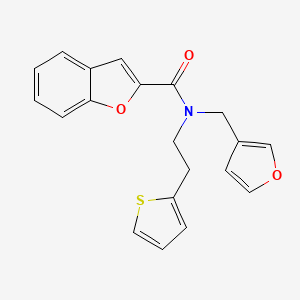

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S/c22-20(19-12-16-4-1-2-6-18(16)24-19)21(13-15-8-10-23-14-15)9-7-17-5-3-11-25-17/h1-6,8,10-12,14H,7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHSRSLYHHLPEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

Attachment of the Furan and Thiophene Groups: The furan and thiophene groups are introduced through nucleophilic substitution reactions. For instance, furan-3-ylmethyl chloride can react with an amine derivative of benzofuran-2-carboxamide.

Final Coupling: The final step involves coupling the furan and thiophene substituted intermediates under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, potentially converting it to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides, sulfones, and epoxides.

Reduction: Alcohols and amines.

Substitution: Halogenated derivatives and alkylated products.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of bioactive furan and thiophene rings. Research into its biological effects could lead to the development of new pharmaceuticals.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In materials science, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the benzofuran moiety might engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

- N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide

- N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide

- N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzothiophene-2-carboxamide

Uniqueness

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these heterocycles with the benzofuran core provides a distinct set of properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of furan and thiophene rings, which are known for their aromatic properties and biological relevance. The IUPAC name of the compound is this compound, and its molecular formula is .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Macromolecules : The furan and thiophene moieties can engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids, influencing their activity.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.

- Receptor Binding : It may bind to various receptors, potentially altering signaling pathways involved in disease processes.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cells, particularly in MCF cell lines. The IC50 value for inducing apoptosis was reported at approximately 25.72 ± 3.95 μM . In vivo studies showed that the compound could suppress tumor growth in mice models, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 µM against Staphylococcus aureus and 40 to 70 µM against Escherichia coli . These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers administered varying doses of this compound to MCF cell lines. Flow cytometry analysis indicated a dose-dependent increase in apoptosis markers, confirming the compound's effectiveness in inducing cancer cell death .

Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial properties of the compound against multi-drug resistant strains. The results showed that while the compound was less effective than conventional antibiotics like ceftriaxone (with MIC values of 0.1 µM), it still exhibited promising activity against resistant strains, suggesting its potential utility in overcoming antibiotic resistance .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Multi-step synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted amines. For example, amide bond formation using coupling agents like EDC/HOBt under microwave-assisted conditions improves efficiency .

- Solvent selection (e.g., acetonitrile for reflux reactions) and temperature control (60–100°C) are critical to minimize side products. Purification via column chromatography or recrystallization ensures >95% purity .

- Key steps: Bromination of benzamide precursors, followed by nucleophilic substitution with furan/thiophene-containing amines .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent positions and amide linkage integrity. For example, aromatic protons in thiophene (δ 6.8–7.2 ppm) and furan (δ 7.3–7.5 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at 365.45 g/mol for related imidazo-pyridine analogs) .

- X-ray Crystallography : Resolves 3D conformation and intramolecular interactions (e.g., planar amide groups and dihedral angles between heterocycles) .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Methodology :

- Cytotoxicity Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Evidence from structurally similar compounds shows selective activity at 10–50 µM .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays. Thiophene-containing analogs exhibit modulation of apoptosis pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodology :

- Substituent Variation : Replace thiophen-2-yl with pyridine or phenyl groups to assess electronic effects on target binding. For example, electron-withdrawing groups (e.g., -NO) enhance stability but reduce solubility .

- Bioisosteric Replacement : Substitute furan-3-ylmethyl with tetrahydrofuran to improve metabolic stability. Computational docking (e.g., AutoDock Vina) predicts binding affinity changes .

- Pharmacokinetic Profiling : Measure logP (e.g., ~3.2 for benzofuran-carboxamides) to balance lipophilicity and bioavailability .

Q. How can contradictory data on its mechanism of action be resolved?

- Methodology :

- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement. Discrepancies may arise from off-target effects or assay conditions .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK) modulated by the compound .

Q. What strategies mitigate solubility limitations in in vivo studies?

- Methodology :

- Prodrug Design : Introduce phosphate or PEG groups at the carboxamide nitrogen to enhance aqueous solubility. Hydrolysis under physiological conditions releases the active compound .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release. In vivo studies in rodents show improved bioavailability (AUC increased by 2–3×) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.